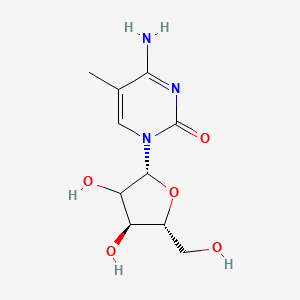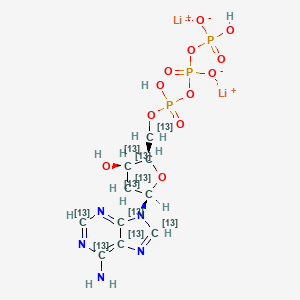
2'-Deoxyadenosine-5'-triphosphate-13C10 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) is a labeled nucleotide analog used extensively in biochemical and molecular biology research. This compound is a stable isotope-labeled form of 2’-deoxyadenosine-5’-triphosphate, where ten carbon atoms are replaced with the carbon-13 isotope. It is primarily used as a substrate in DNA synthesis and replication studies, providing valuable insights into the mechanisms of DNA polymerases and other enzymes involved in nucleic acid metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) involves the incorporation of carbon-13 labeled atoms into the deoxyadenosine molecule. This is typically achieved through multi-step organic synthesis, starting from commercially available carbon-13 labeled precursors. The key steps include the formation of the nucleoside, followed by phosphorylation to introduce the triphosphate group. The final product is purified using chromatographic techniques to ensure high isotopic purity and chemical purity .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels. The compound is then formulated into a stable dilithium salt for storage and distribution .
化学反应分析
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in enzymatic reactions catalyzed by DNA polymerases, where it is incorporated into the growing DNA strand. Additionally, it may undergo hydrolysis under acidic or basic conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) include phosphorylating agents such as phosphoric acid and its derivatives, as well as various organic solvents. Enzymatic reactions typically require the presence of DNA polymerases and appropriate buffer systems to maintain optimal pH and ionic strength .
Major Products Formed
The major product formed from the incorporation of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) into DNA is the extended DNA strand, where the labeled nucleotide is covalently bonded to the growing chain. Hydrolysis reactions yield deoxyadenosine monophosphate and inorganic phosphate as primary products .
科学研究应用
2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nucleic acid metabolism and enzymatic mechanisms.
Biology: Essential in DNA replication and repair studies, providing insights into the function of DNA polymerases and other enzymes.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of antiviral and anticancer drugs.
Industry: Employed in the production of labeled nucleotides for various biochemical assays and research applications .
作用机制
The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) involves its incorporation into DNA by DNA polymerases during replication. The labeled nucleotide is recognized by the enzyme and added to the growing DNA strand, allowing researchers to track and study the dynamics of DNA synthesis. The carbon-13 label provides a distinct signal in nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, facilitating detailed studies of nucleic acid interactions and enzyme mechanisms .
相似化合物的比较
2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) can be compared with other labeled nucleotides, such as:
2’-Deoxyadenosine-5’-triphosphate-15N5: Labeled with nitrogen-15, used for similar applications but provides different isotopic labeling for complementary studies.
2’-Deoxyguanosine-5’-triphosphate-13C10: Another carbon-13 labeled nucleotide, used in studies involving guanine nucleotides.
2’-Deoxycytidine-5’-triphosphate-13C9: Labeled with carbon-13, used in cytidine nucleotide studies.
The uniqueness of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) lies in its specific labeling with carbon-13, which provides distinct advantages in NMR and MS analyses, enabling detailed studies of DNA synthesis and enzyme mechanisms .
属性
分子式 |
C10H14Li2N5O12P3 |
|---|---|
分子量 |
513.0 g/mol |
IUPAC 名称 |
dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI 键 |
DZFNPQTVLDNJGV-YTBWFSMHSA-L |
手性 SMILES |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C](N=[13CH]N=[13C]32)N)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
规范 SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)
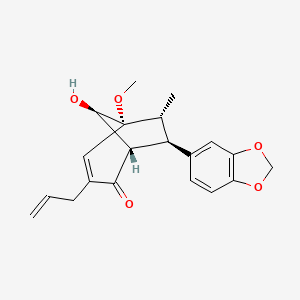

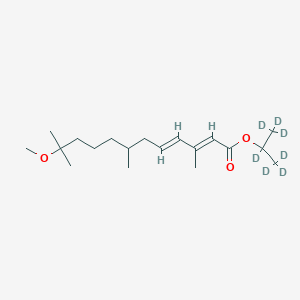
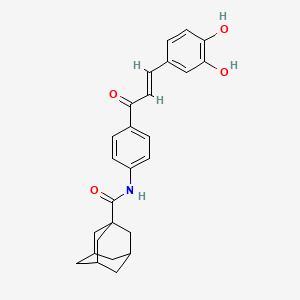
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)
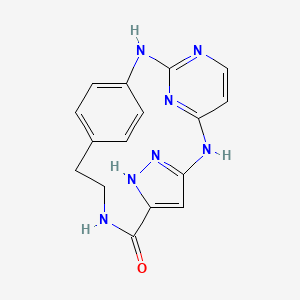
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
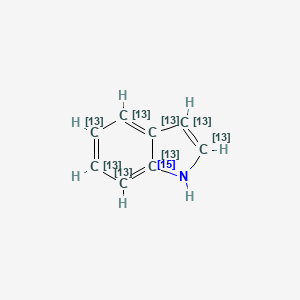
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)
